molecular formula C18H19FN4O B2942055 (6-Cyclopropylpyrimidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone CAS No. 2415585-20-3

(6-Cyclopropylpyrimidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No. B2942055
CAS RN: 2415585-20-3
M. Wt: 326.375
InChI Key: NVDDVSYQHAHZML-UHFFFAOYSA-N
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Description

“(6-Cyclopropylpyrimidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone” is a compound that consists of two main parts: a 6-cyclopropylpyrimidin-4-yl group and a 4-(4-fluorophenyl)piperazin-1-yl group . The compound is likely to be used in the field of medicinal chemistry, given the presence of these functional groups .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, and a piperazine ring which is a six-membered ring with two nitrogen atoms . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 149.2 for the 6-cyclopropylpyrimidin-4-yl part and 244.7 for the 4-(4-fluorophenyl)piperazin-1-yl part . The compound is a liquid and a white to yellow solid at room temperature.

Future Directions

The future directions for this compound could involve further studies on its potential medicinal properties, given the antiproliferative activities observed in related compounds . More research could also be done to explore its synthesis and chemical reactions.

properties

IUPAC Name

(6-cyclopropylpyrimidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c19-14-3-5-15(6-4-14)22-7-9-23(10-8-22)18(24)17-11-16(13-1-2-13)20-12-21-17/h3-6,11-13H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDDVSYQHAHZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-6-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrimidine

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